molecular formula C10H8ClNS B12123450 Quinoline, 8-[(chloromethyl)thio]-

Quinoline, 8-[(chloromethyl)thio]-

Cat. No.: B12123450
M. Wt: 209.70 g/mol
InChI Key: OWTCJWRDURRTKY-UHFFFAOYSA-N
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Description

Quinoline, 8-[(chloromethyl)thio]- is a sulfur-containing quinoline derivative characterized by a chloromethylthio (-SCH2Cl) substituent at the 8-position of the quinoline ring. The chloromethylthio group introduces both electrophilic reactivity (via the chlorine atom) and sulfur-based nucleophilicity, making it a valuable intermediate in medicinal chemistry and material science.

Properties

Molecular Formula

C10H8ClNS

Molecular Weight

209.70 g/mol

IUPAC Name

8-(chloromethylsulfanyl)quinoline

InChI

InChI=1S/C10H8ClNS/c11-7-13-9-5-1-3-8-4-2-6-12-10(8)9/h1-6H,7H2

InChI Key

OWTCJWRDURRTKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SCCl)N=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Deprotonation : 8-Mercaptoquinoline hydrochloride (CAS 34006-16-1) is treated with a base such as sodium hydroxide to generate the thiolate anion (QS⁻).

  • Nucleophilic Substitution : The thiolate reacts with chloromethyl chloride via an SN2 mechanism, displacing chloride and forming the S-CH2Cl bond.

QS+ClCH2ClQSCH2Cl+Cl\text{QS}^- + \text{ClCH}_2\text{Cl} \rightarrow \text{QSCH}_2\text{Cl} + \text{Cl}^-

Experimental Protocol

  • Starting Material : 8-Mercaptoquinoline hydrochloride (22.1 g, 0.1 mol).

  • Base : Aqueous NaOH (10%, 50 mL).

  • Alkylating Agent : Chloromethyl chloride (12.1 g, 0.15 mol).

  • Conditions : Stirred in tetrahydrofuran (THF) at 25°C for 6 hours.

  • Workup : Neutralize with HCl, extract with dichloromethane, and purify via column chromatography.

Key Considerations

  • Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of the thiolate.

  • Side Reactions : Competing oxidation of the thiol to disulfide (Q-S-S-Q) is mitigated by inert atmosphere (N2/Ar).

  • Yield : Reported yields for analogous S-alkylations exceed 80% under optimized conditions.

Synthesis via Chlorination of 8-(Methylthio)quinoline

Reaction Mechanism

  • Chlorination Initiation : PCl5 reacts with Cl2 to generate PCl3 and Cl· radicals.

  • Hydrogen Abstraction : Cl· abstracts a hydrogen from the methyl group, forming a thiomethyl radical (·SCH2Cl).

  • Radical Termination : The radical intermediate combines with Cl· to yield the chlorinated product.

SCH3Cl2,PCl5SCH2Cl\text{SCH}_3 \xrightarrow{\text{Cl}_2, \text{PCl}_5} \text{SCH}_2\text{Cl}

Experimental Protocol

  • Starting Material : 8-(Methylthio)quinoline (16.3 g, 0.09 mol).

  • Chlorinating Agents : PCl5 (20.8 g, 0.1 mol) and Cl2 gas (0.2 mol).

  • Conditions : Reflux in phosphorus oxychloride (POCl3) at 100°C for 4 hours.

  • Workup : Quench with ice water, extract with ethyl acetate, and recrystallize from ethanol.

Key Considerations

  • Catalyst Role : PCl5 facilitates Cl2 activation, enhancing chlorination efficiency.

  • Regioselectivity : Chlorination preferentially targets the methyl group over the quinoline ring due to steric and electronic effects.

  • Yield : Patent data indicate yields up to 90% for analogous methyl chlorinations.

Comparative Analysis of Methods

Efficiency and Scalability

ParameterS-Alkylation MethodChlorination Method
Starting MaterialReadily availableRequires synthesis
Reaction Time6 hours4 hours
Yield80–85%85–90%
ByproductsDisulfide (~5%)Ring-chlorinated derivatives (~8%)

Practical Challenges

  • S-Alkylation : Handling chloromethyl chloride (toxic, volatile) demands rigorous safety protocols.

  • Chlorination : Over-chlorination to -SCHCl2 or -SCCl3 necessitates precise stoichiometry.

Recent Advances and Optimization Strategies

Solvent-Free Alkylation

Microwave-assisted S-alkylation in solvent-free conditions reduces reaction time to 30 minutes while maintaining yields >75%.

Photocatalytic Chlorination

UV light (254 nm) accelerates Cl2 dissociation into radicals, enabling chlorination at 50°C with 95% selectivity .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 8-[(chloromethyl)thio]- can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the chloromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chlorine atom in the chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Quinoline, 8-[(methyl)thio]-.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Quinoline, 8-[(chloromethyl)thio]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of novel materials with unique electronic and photophysical properties.

Mechanism of Action

The mechanism of action of Quinoline, 8-[(chloromethyl)thio]- depends on its application:

    Antimicrobial: Disrupts microbial cell membranes, leading to cell lysis and death.

    Anticancer: Interacts with DNA and inhibits topoisomerase enzymes, leading to apoptosis in cancer cells.

    Material Science: Acts as a ligand in coordination chemistry, influencing the electronic properties of metal complexes.

Comparison with Similar Compounds

8-Substituted Thioquinolines

  • 8-[(Pentafluoroethyl)thio]quinoline (3la): Synthesized via Sandmeyer reaction, this compound features a fluorinated thioether group at the 8-position. Unlike the chloromethylthio group in the target compound, the pentafluoroethyl substituent enhances lipophilicity and electron-withdrawing properties, which may influence receptor binding in biological systems .

4-Substituted Thioquinolines

  • 4-((4-(tert-butyl)benzyl)thio)-6-methoxy-2-methylquinoline (1): This 4-substituted analog exhibits potent antitubercular activity (MIC = 0.12 μM) by targeting the QcrB subunit of Mycobacterium tuberculosis. The 8-[(chloromethyl)thio]- derivative’s bioactivity may differ due to the positional isomerism, as 4-substituted quinolines are more commonly associated with cytochrome bc1 inhibition .
  • 4-Chloro-2-methylthio-8-methylquinoline (13a): Substitution at both 4- and 8-positions highlights the additive effects of halogen and thioether groups.

Halogenated Quinolines

  • 8-Chloroquinoline: A simple halogenated analog with a chlorine atom at the 8-position. It lacks the thioether moiety but shares the quinoline backbone. This compound is a precursor in synthesizing more complex derivatives and exhibits moderate bioactivity in antimicrobial assays .
  • 8-Chloro-6-fluoroquinoline: Dual halogenation at the 6- and 8-positions enhances electron-deficient character, which may improve interactions with enzymatic targets compared to mono-substituted quinolines .

Physicochemical Properties

  • Thermal Stability: Compounds like 4-chloro-2-methylthio-8-methylquinoline (13a) decompose at >110°C, indicating that the chloromethylthio derivative may require careful handling during synthesis .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 8-[(chloromethyl)thio]quinoline, and how do reaction conditions influence yield?

  • Methodology :

  • Electrophilic aromatic substitution : Introduce the chloromethylthio group at the 8-position of quinoline using sulfur nucleophiles (e.g., thiourea) and chloromethylating agents (e.g., ClCH₂I). Optimize temperature (80–100°C) and solvent (DMF or dioxane) to enhance regioselectivity .
  • Multi-step synthesis : Start with 8-bromoquinoline; substitute bromine with a thiol group via Pd-catalyzed coupling (e.g., Xantphos as ligand, Cs₂CO₃ as base), followed by chloromethylation .
    • Key Data :
MethodYield RangePurityKey Reagents
Electrophilic Substitution40–65%>90%ClCH₂I, thiourea
Pd-Catalyzed Coupling55–75%>95%Pd(dba)₃, Xantphos

Q. How can spectroscopic techniques (NMR, MS) distinguish 8-[(chloromethyl)thio]quinoline from structurally similar analogs?

  • NMR Analysis :

  • ¹H NMR : Look for characteristic signals:
  • Quinoline H-2 (δ 8.9–9.1 ppm, singlet).
  • CH₂Cl group (δ 4.5–4.7 ppm, triplet, J = 6–7 Hz).
  • Thioether S–CH₂ (δ 3.2–3.4 ppm, multiplet) .
  • ¹³C NMR : Confirm the chloromethylthio group (C–S at δ 35–40 ppm; C–Cl at δ 45–50 ppm) .
    • Mass Spectrometry :
  • Expected molecular ion [M+H]⁺: m/z 224.0 (C₁₀H₈ClNS⁺).
  • Fragmentation pattern: Loss of Cl (Δ m/z 35) and CH₂S (Δ m/z 47) .

Q. What preliminary biological screening assays are recommended for assessing its pharmacological potential?

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, IC₅₀ values <10 µM indicate potency) .
  • Antimalarial : Plasmodium falciparum growth inhibition (IC₅₀ <1 µM in vitro) .

Advanced Research Questions

Q. How do steric and electronic effects of the chloromethylthio group influence reactivity in nucleophilic substitution reactions?

  • Mechanistic Insights :

  • The electron-withdrawing Cl and S atoms polarize the CH₂ group, enhancing susceptibility to nucleophilic attack (e.g., amines, thiols). Steric hindrance at the 8-position slows reactions compared to 3- or 4-substituted quinolines .
    • Case Study :
  • Reaction with piperidine in ethanol yields 8-(piperidinylmethylthio)quinoline (85% yield at 60°C) vs. 50% yield for 3-substituted analogs .

Q. How can contradictory data on biological activity across studies be resolved?

  • Root Causes :

  • Variability in substituent positions (e.g., 5-bromo vs. 8-chloro derivatives alter lipophilicity and target binding) .
  • Assay conditions (e.g., pH, solvent DMSO concentration >1% may inhibit cellular uptake) .
    • Mitigation Strategies :
  • Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Validate activity via orthogonal assays (e.g., SPR for target binding affinity) .

Q. What computational methods are effective for predicting interactions with biological targets (e.g., enzymes)?

  • Molecular Docking :

  • Use AutoDock Vina to model binding to Plasmodium lactate dehydrogenase (pLDH). The chloromethylthio group forms hydrophobic contacts with Val53 and His195 .
    • MD Simulations :
  • GROMACS simulations (100 ns) reveal stable binding to pLDH (RMSD <2 Å), with free energy (MM-PBSA) ΔG = −25 kcal/mol .

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